molecular formula C19H17FN4O2S B4995049 1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea CAS No. 6376-83-6

1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B4995049
CAS No.: 6376-83-6
M. Wt: 384.4 g/mol
InChI Key: TVTOOZHJACUOKG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a fluorophenyl group, a thiadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated thiadiazole.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like iron(III) chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agricultural Chemistry: Possible application as a pesticide or herbicide.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea is unique due to its combination of a fluorophenyl group, a thiadiazole ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-2-5-13-6-3-4-7-16(13)26-12-17-23-24-19(27-17)22-18(25)21-15-10-8-14(20)9-11-15/h2-4,6-11H,1,5,12H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTOOZHJACUOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387588
Record name STK030993
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6376-83-6
Record name STK030993
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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